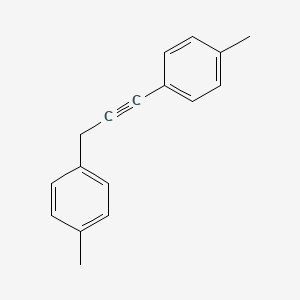
(2-Oxocyclohexyl)methyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxocyclohexyl)methyl piperidine-1-carbodithioate is a chemical compound with a unique structure that combines a piperidine ring with a carbodithioate group and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclohexyl)methyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and an alkylating agent. The process can be summarized as follows:
Formation of Piperidine-1-carbodithioate: Piperidine reacts with carbon disulfide in the presence of a base to form piperidine-1-carbodithioate.
Alkylation: The piperidine-1-carbodithioate is then alkylated with (2-oxocyclohexyl)methyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Oxocyclohexyl)methyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Oxocyclohexyl)methyl piperidine-1-carbodithioate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2-Oxocyclohexyl)methyl piperidine-1-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The carbodithioate group can form strong interactions with metal ions or thiol groups in proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-carbodithioate: A simpler analog without the cyclohexanone moiety.
Methyl piperidine-1-carbodithioate: Similar structure but with a methyl group instead of the (2-oxocyclohexyl)methyl group.
Uniqueness
(2-Oxocyclohexyl)methyl piperidine-1-carbodithioate is unique due to the presence of the cyclohexanone moiety, which can impart different chemical and biological properties compared to its simpler analogs. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor or modulator in various applications.
Properties
CAS No. |
61997-99-7 |
|---|---|
Molecular Formula |
C13H21NOS2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(2-oxocyclohexyl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C13H21NOS2/c15-12-7-3-2-6-11(12)10-17-13(16)14-8-4-1-5-9-14/h11H,1-10H2 |
InChI Key |
FUAWUWDLGHZZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


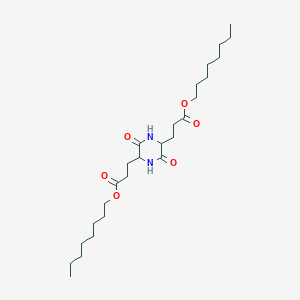
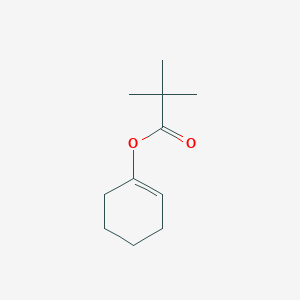
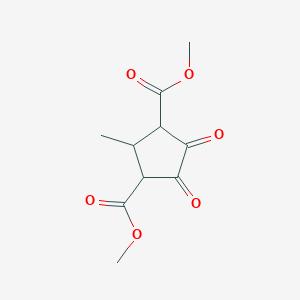
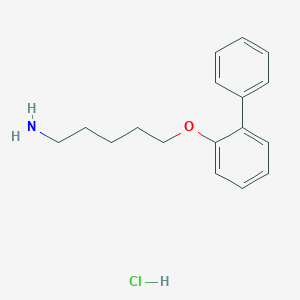
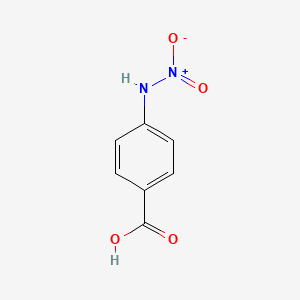

![[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol](/img/structure/B14562656.png)
![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)
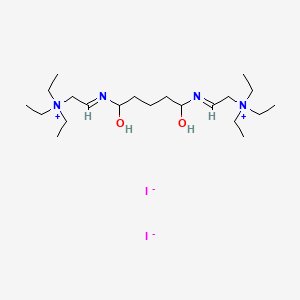
![Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate](/img/structure/B14562677.png)
![(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14562683.png)
![N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride](/img/structure/B14562684.png)
